molecular formula C14H14N2O5 B555713 (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate CAS No. 133628-73-6

(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate

Cat. No. B555713
M. Wt: 290.27 g/mol
InChI Key: ARZPQBJTLVVDNP-JTQLQIEISA-N
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Description

“(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate” is a compound that has been mentioned in various scientific literature . It is also known as “(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid” with a CAS Number of 1243062-50-1 . Another name for this compound is “(2S)-2- [ [2- (4-methyl-2-oxo-chromen-7-yl)oxyacetyl]amino]propanoic acid” with a CAS Number of 352429-54-0 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 2H-chromene ring in a related compound was found to be essentially planar .


Chemical Reactions Analysis

While specific chemical reactions involving “(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate” are not available, related compounds have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a related compound, “methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate”, is 262.26 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Carbamate Derivatives of Coumarin and Chromene : Methyl (3-hydroxyphenyl)carbamate reacts with various compounds to form methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and methyl (4-aryl-2-amino-3-cyano-4H-chromen-7-yl)carbamates through condensation reactions. These compounds may have structural relevance to the molecule of interest, demonstrating the versatility of chromen derivatives in synthetic organic chemistry (Velikorodov & Imasheva, 2008).

  • Synthesis of Aromatic Carbamate Derivatives with a Chromen-2-one Fragment : Methyl N-(3-hydroxyphenyl)carbamate undergoes condensation with various compounds, yielding chromene derivatives and demonstrating the capacity for building complex molecules based on the chromen structure, which is structurally similar to the molecule (Velikorodov et al., 2014).

  • Multicomponent Protocol for the Synthesis of Substituted Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates : This study illustrates the synthesis of compounds structurally related to the molecule , highlighting the potential for creating a variety of derivatives that could have varied scientific applications (Komogortsev et al., 2022).

Biological Activity and Potential Therapeutic Applications

  • Synthesis and SAR Studies of Bis-chromenone Derivatives for Anti-proliferative Activity Against Human Cancer Cells : This research discusses the anti-cancer properties of certain bis-chromenone derivatives, suggesting the therapeutic potential of chromen derivatives in cancer treatment. This could be relevant for molecules structurally similar to (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate (Venkateswararao et al., 2014).

  • Highly Sensitive Coumarin–Pyrazolone Probe for the Detection of Cr3+ and Application in Living Cells : The synthesis of a sensitive probe based on a chromen-3-yl derivative demonstrates the utility of such compounds in biochemical sensing and imaging, indicating potential applications in biological research and diagnostics (Mani et al., 2018).

  • New Nanodrug Design for Cancer Therapy : A novel nanodrug candidate for cancer therapy was developed using a derivative of 2H-chromen-8-yl, highlighting the potential of chromen derivatives in the design and development of new therapeutic agents (Budama-Kilinc et al., 2020).

Future Directions

The future directions for research on “(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

properties

IUPAC Name

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928221
Record name 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(Amc)-OH

CAS RN

133628-73-6
Record name 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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